Methyl ceftazidime is a chemical compound identified as an impurity during the production of Ceftazidime. Ceftazidime itself is a third-generation cephalosporin antibiotic used for treating various bacterial infections. As an impurity, the presence of Methyl ceftazidime is strictly controlled due to its potential impact on the efficacy and safety of the final drug product.
Methyl ceftazidime is synthesized from ceftazidime through specific chemical modifications. It falls under the classification of beta-lactam antibiotics, specifically cephalosporins, which are characterized by their beta-lactam ring structure that plays a crucial role in their antibacterial activity.
The synthesis of methyl ceftazidime involves multiple steps, typically starting with 7-aminocephalosporanic acid (7-ACA) as a precursor. The synthesis can be summarized in the following steps:
Methyl ceftazidime retains the core structure of ceftazidime but features a methyl group that modifies its pharmacokinetic properties. The molecular formula can be represented as , with a molecular weight of approximately 454.54 g/mol.
The structural representation includes:
Spectroscopic methods such as infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) are commonly employed to confirm the structure and purity of methyl ceftazidime .
Methyl ceftazidime participates in various chemical reactions typical for beta-lactam antibiotics, including:
These reactions are essential for developing new antibiotic derivatives with improved efficacy against resistant bacterial strains .
Methyl ceftazidime exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. The mechanism involves:
The effectiveness against Gram-negative bacteria is attributed to its ability to penetrate outer membranes more effectively than earlier generations of antibiotics .
Methyl ceftazidime exhibits several notable physical and chemical properties:
These properties influence its formulation into various dosage forms for clinical use .
Methyl ceftazidime is primarily used in clinical settings for treating severe infections caused by susceptible bacteria, particularly in immunocompromised patients or those with complicated infections.
Methyl ceftazidime (C₂₃H₂₄N₆O₇S₂; CID 71314621) is a semi-synthetic β-lactam antibiotic derivative formed by esterification of the carboxylic acid group in the parent compound ceftazidime (C₂₂H₂₂N₆O₇S₂). This modification yields a methyl ester analog with the molecular formula C₂₃H₂₄N₆O₇S₂ and a molecular weight of 560.60 g/mol. Its architecture retains the core cephem scaffold characteristic of third-generation cephalosporins but introduces a methyl ester (–COOCH₃) at the C-4 carboxyl position [1] [6]. Key functional groups dictating its reactivity and interactions include:
Table 1: Critical Functional Groups of Methyl Ceftazidime
Group | Position | Chemical Function |
---|---|---|
β-Lactam ring | Core | Acylates PBPs; cleaved by β-lactamases |
Aminothiazole-oxime | C-7 | Broadens Gram-negative coverage; confers β-lactamase resistance |
Pyridinium methyl | C-3 | Enhances aqueous solubility; influences β-lactam reactivity |
Methyl ester (–COOCH₃) | C-4 | Increases lipophilicity vs. ceftazidime; modifies pharmacokinetics |
Methyl ceftazidime shares the absolute stereochemistry of ceftazidime: (6R,7R). The syn (Z) configuration of the oxime double bond (–CH=NOC–) is critical for optimal spatial orientation toward bacterial targets. The Z-isomer positions the aminothiazole and methoxyimino groups to sterically shield the β-lactam ring from hydrolysis by extended-spectrum β-lactamases (ESBLs). Studies confirm that inversion to the E-isomer or epimerization at C-7 reduces binding affinity to PBPs in Pseudomonas aeruginosa by >100-fold. The (6R,7R,Z) configuration maximizes:
Methyl ceftazidime degradation follows pseudo-first-order kinetics, driven primarily by hydrolysis. Its stability profile is pH-dependent, with maximum stability observed between pH 4.5–6.5. Outside this range, degradation accelerates:
Table 2: Hydrolysis Kinetics of Methyl Ceftazidime
Condition | Rate Constant (k, h⁻¹) | Half-Life (t½) | Primary Degradants |
---|---|---|---|
pH 3.0, 45°C | 0.042 ± 0.005 | 16.5 h | Ring-opened lactam; pyridine |
pH 7.0, 45°C | 0.138 ± 0.011 | 5.0 h | Δ²-isomer; de-esterified acid |
pH 5.5, 45°C | 0.008 ± 0.001 | 86.6 h | None significant |
pH 7.4, 37°C (serum) | 0.102 ± 0.008 | 6.8 h | Protein adducts; hydrolyzed ester |
Esterification reduces polarity compared to ceftazidime. While ceftazidime is highly hydrophilic (log P = -1.82), methyl ceftazidime exhibits moderate lipophilicity (predicted log P = -0.94). Solubility data reveal:
Table 3: Solubility and Partitioning Properties
Property | Methyl Ceftazidime | Ceftazidime | Analytical Method |
---|---|---|---|
log P (octanol/water) | -0.94 (predicted) | -1.82 (measured) | Shake-flask HPLC |
Water solubility | Insoluble | ≥50 mg/mL | USP dissolution |
DMSO solubility | >21.25 mg/mL | >100 mg/mL | Kinetic spectrophotometry |
log DpH7.4 | -1.32 ± 0.05 | -3.01 ± 0.07 | Radiotracer distribution |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: